2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
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Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid sodium salt functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)benzenesulfinic acid, followed by the introduction of sodium to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced equipment and optimized reaction conditions helps in achieving efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic and sulfinic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The sulfinic acid sodium salt group plays a crucial role in its solubility and reactivity in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific functional groups, which impart distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C7H2Cl2F3NaO2S |
---|---|
Molecular Weight |
301.04 g/mol |
IUPAC Name |
sodium;2,6-dichloro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H3Cl2F3O2S.Na/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
InChI Key |
PJZYYFIEHMQOAW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)C(F)(F)F.[Na+] |
Origin of Product |
United States |
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